molecular formula C21H22ClN3O3 B12212562 N-(4-chlorophenyl)-2-[1-(2,2-dimethylpropanoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(4-chlorophenyl)-2-[1-(2,2-dimethylpropanoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B12212562
M. Wt: 399.9 g/mol
InChI Key: SVGVHCAAMQTZDI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(2,2-dimethylpropanoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a synthetic quinoxaline derivative characterized by a tetrahydroquinoxalin-3-one core functionalized with a 2,2-dimethylpropanoyl (pivaloyl) group at the N1 position and an acetamide side chain substituted with a 4-chlorophenyl moiety.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2,2-dimethylpropanoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H22ClN3O3/c1-21(2,3)20(28)25-16-7-5-4-6-15(16)24-19(27)17(25)12-18(26)23-14-10-8-13(22)9-11-14/h4-11,17H,12H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

SVGVHCAAMQTZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C(C(=O)NC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[1-(2,2-dimethylpropanoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClN3O3
  • Molecular Weight : 373.87 g/mol
  • IUPAC Name : this compound
  • CAS Number : 478033-73-7

This compound features a chloro-substituted phenyl group and a tetrahydroquinoxaline moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
    • HeLa (cervical cancer)

The compound demonstrated an IC50 value in the micromolar range against these cell lines, suggesting potent antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
HCT11610Apoptosis induction
MCF715G1 phase arrest
HeLa12Apoptosis induction

The proposed mechanism of action includes:

  • Inhibition of Topoisomerase Activity : The compound may interfere with DNA replication by inhibiting topoisomerase enzymes.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.

Case Studies and Experimental Findings

In a recent study published in RSC Advances, derivatives of this compound were synthesized and screened for anticancer activity. The results indicated that modifications to the tetrahydroquinoxaline structure could enhance potency against specific cancer types. The study highlighted that certain derivatives exhibited improved selectivity towards cancer cells over normal cells, reducing potential side effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Likely to penetrate the blood-brain barrier due to its lipophilic nature.
  • Toxicity Profile : Preliminary toxicity studies suggest low acute toxicity with an LD50 greater than 2000 mg/kg in rodents .

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide (Y070-1371)

  • Structural Differences : The pivaloyl group in the target compound is replaced with a 4-ethoxybenzoyl moiety, and the 4-chlorophenyl acetamide is substituted with a 3,4-dimethylphenyl group.
  • Physicochemical Properties :
    • Molecular weight: 457.53 g/mol (vs. 427.90 g/mol for the target compound, estimated from and ).
    • Solubility: Likely reduced due to the ethoxybenzoyl group’s lipophilicity compared to the compact pivaloyl group .

2-{1-[(2-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide (Y070-0991)

  • Structural Differences: Features a 2-methoxyphenoxyacetyl group at N1 and an unsubstituted phenylacetamide.
  • Synthetic Yield: Not explicitly stated, but similar derivatives (e.g., ) achieve yields of ~85–95% via reflux in ethanol or acetonitrile .
  • Key Data: Molecular weight: 445.47 g/mol. Functional groups: The methoxyphenoxy moiety may enhance π-π stacking interactions in biological targets compared to the target compound’s chlorophenyl group .

Functional Analogues with Modified Acetamide Side Chains

N-(4-Sulfamoylphenyl)-2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]acetamide (13a)

  • Structural Differences: Replaces the tetrahydroquinoxaline core with a cyano-hydrazinylideneacetamide system and introduces a sulfamoylphenyl group.
  • Synthesis : Prepared via diazonium coupling (94% yield), contrasting with the target compound’s likely condensation/cyclization route .
  • Spectroscopic Data :
    • IR: 2214 cm⁻¹ (C≡N stretch), absent in the target compound.
    • $ ^1 \text{H-NMR} $: Aromatic protons at δ 7.20–7.92 ppm, similar to the target’s chloroaromatic signals .

N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetamide (4a)

  • Structural Differences: Incorporates a diphenylquinoxaline core and a pyrimidinylthioacetamide side chain.
  • Physical Properties: Melting point: 230–232°C (higher than typical tetrahydroquinoxaline derivatives, likely due to extended aromaticity) . Synthetic yield: 90.2%, achieved via thiouracil derivative coupling under reflux .

Pharmacologically Relevant Derivatives

4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., Compound 38-40)

  • Structural Differences: Utilizes a 4-oxoquinoline core instead of tetrahydroquinoxaline.
  • Synthesis : Involves acyl chloride coupling with amines (similar to acetamide formation in and ).

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